

An In-depth Technical Guide to 2-Methoxyethyl Cyanoacetate: Synthesis and Properties

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Compound of Interest

Compound Name: 2-Methoxyethyl cyanoacetate

Cat. No.: B083140

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Abstract

2-Methoxyethyl cyanoacetate is a valuable chemical intermediate widely utilized in the synthesis of a diverse range of organic compounds, including pharmaceuticals, adhesives, and other specialty chemicals. Its bifunctional nature, possessing both a nitrile and an ester group, allows for versatile reactivity in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **2-methoxyethyl cyanoacetate**, offering detailed experimental protocols and structured data to support researchers and professionals in its application.

Physicochemical Properties

2-Methoxyethyl cyanoacetate is a colorless to pale yellow liquid under standard conditions.^[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₉ NO ₃	[2][3]
Molecular Weight	143.14 g/mol	[2][4][5]
CAS Number	10258-54-5	[2]
Appearance	Clear, colorless to pale yellow liquid	[1][6]
Boiling Point	98-100 °C at 1 mmHg	[7][8]
Density	1.127 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.434	[7]
Flash Point	113 °C (235.4 °F) - closed cup	[7][9]
Solubility	Soluble in many organic solvents.	
Storage Temperature	Store below +30°C.	[8]

Synthesis of 2-Methoxyethyl Cyanoacetate

The synthesis of **2-methoxyethyl cyanoacetate** can be primarily achieved through two effective methods: the direct esterification of cyanoacetic acid with 2-methoxyethanol and the transesterification of a lower alkyl cyanoacetate.

Method 1: Esterification of Cyanoacetic Acid

This is a common and straightforward method involving the reaction of cyanoacetic acid with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

- **Apparatus Setup:** A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle.

- **Reactant Charging:** To the flask, add cyanoacetic acid (1.0 mol), 2-methoxyethanol (1.2 mol), and a catalytic amount of concentrated sulfuric acid (0.02 mol). A suitable solvent for azeotropic removal of water, such as toluene or heptane, can also be added.
- **Reaction:** The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected and can be further analyzed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete (typically when no more water is collected), the mixture is cooled to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **2-methoxyethyl cyanoacetate**.

Method 2: Transesterification

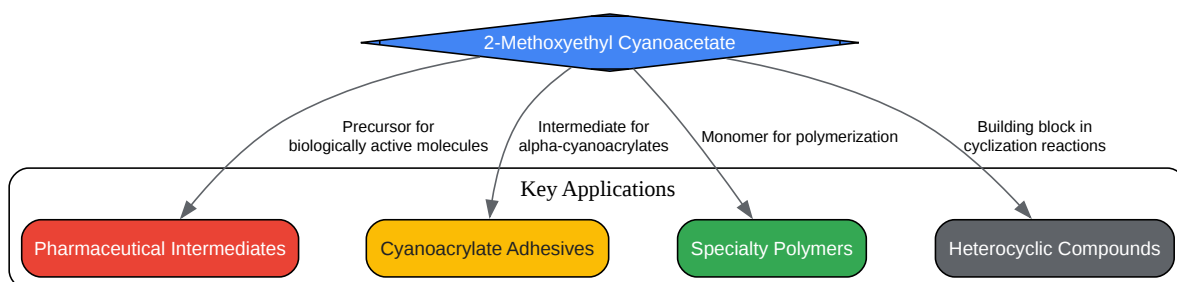
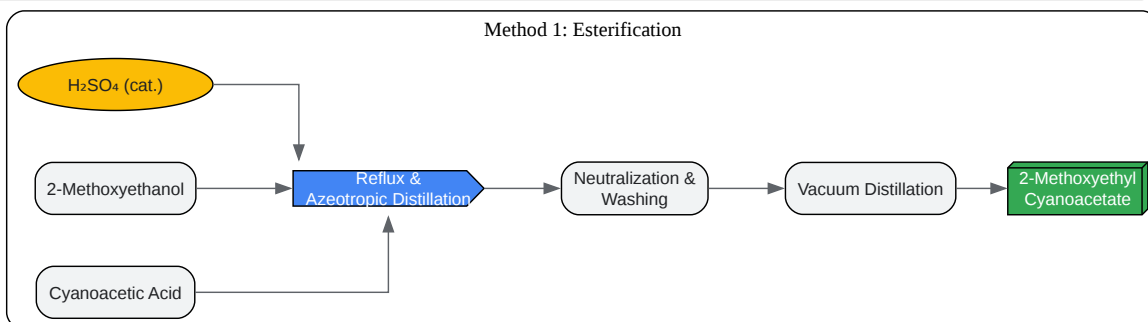
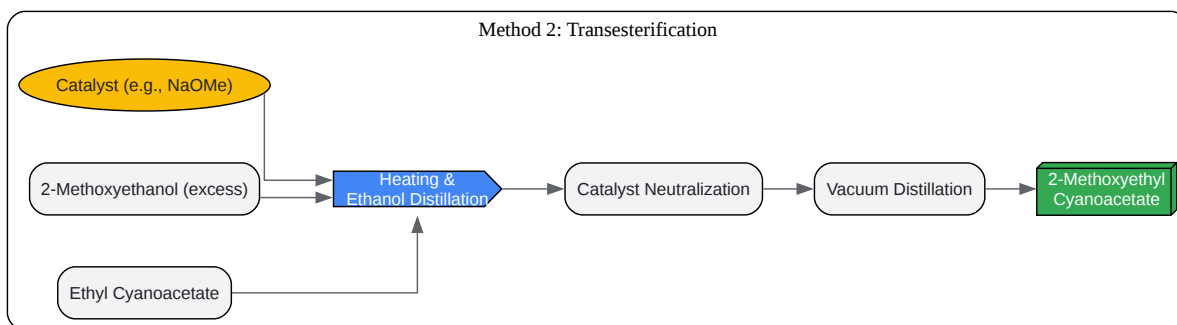
Transesterification offers an alternative route, particularly when a lower alkyl ester of cyanoacetic acid, such as ethyl cyanoacetate, is more readily available. This method involves the exchange of the alkoxy group of the starting ester with 2-methoxyethanol, typically in the presence of a suitable catalyst.

- **Apparatus Setup:** A similar setup to the esterification reaction is used: a round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a heating mantle.
- **Reactant Charging:** Ethyl cyanoacetate (1.0 mol) and an excess of 2-methoxyethanol (2.0-3.0 mol) are added to the reaction flask. A catalyst, such as sodium methoxide, titanium(IV) isopropoxide, or dibutyltin oxide, is added in a catalytic amount.
- **Reaction:** The mixture is heated to a temperature that allows for the distillation of the lower-boiling alcohol (ethanol in this case) formed during the transesterification. The removal of ethanol drives the equilibrium towards the formation of the desired product. The reaction progress can be monitored by observing the amount of ethanol distilled and by GC analysis of the reaction mixture.

- **Work-up:** Once the reaction is complete, the mixture is cooled. If a basic catalyst was used, it is neutralized with a weak acid.
- **Purification:** The excess 2-methoxyethanol is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to obtain **2-methoxyethyl cyanoacetate**.

Visualizing the Synthesis and Applications

To better illustrate the processes and the utility of **2-methoxyethyl cyanoacetate**, the following diagrams have been generated.



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